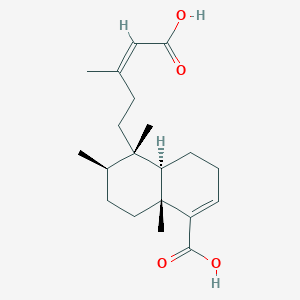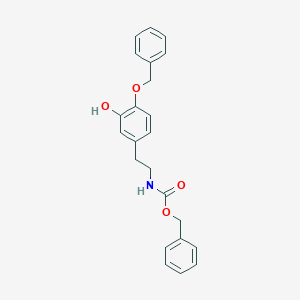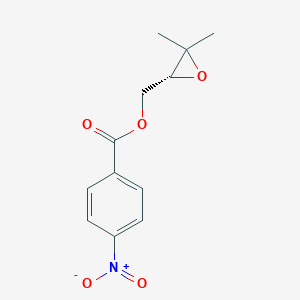
(2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate is a chemical compound that belongs to the class of glycidyl esters. It is commonly used as a reagent in organic synthesis and has found applications in various scientific research fields.
Mechanism Of Action
The mechanism of action of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate is not well understood. However, it is believed to act as a nucleophile in various reactions, including the formation of carbon-carbon bonds and the synthesis of chiral compounds.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate. However, it is known to be a relatively stable and non-toxic compound.
Advantages And Limitations For Lab Experiments
The advantages of using ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the use of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate in scientific research. These include its use in the synthesis of new chiral compounds for pharmaceutical and agrochemical applications, the development of new chiral stationary phases for chromatography, and the investigation of its potential as a nucleophile in various reactions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion
((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate is a versatile compound that has found applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure product, and it has been used as a chiral building block in the synthesis of biologically active molecules. Further research is needed to understand its mechanism of action and potential applications in organic synthesis and chromatography.
Synthesis Methods
The synthesis of ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-glycidol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of a base. This method has been optimized to produce high yields of pure ((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate.
Scientific Research Applications
((2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate has found applications in various scientific research fields. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as a chiral building block in the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. Additionally, it has been used in the preparation of chiral stationary phases for chromatography.
properties
CAS RN |
141700-91-6 |
|---|---|
Product Name |
(2R)-(+)-3,3-Dimethylglycidyl 4-nitrobenzoate |
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
[(2R)-3,3-dimethyloxiran-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO5/c1-12(2)10(18-12)7-17-11(14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
NNRORFCMFJMIKM-SNVBAGLBSA-N |
Isomeric SMILES |
CC1([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES |
CC1(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



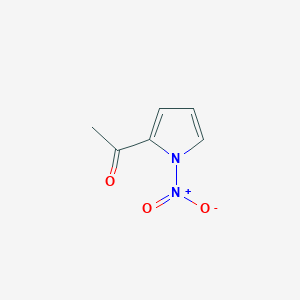
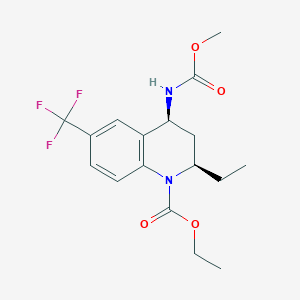
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
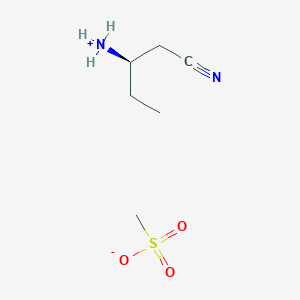
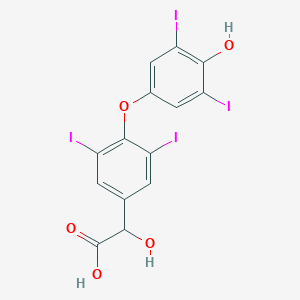
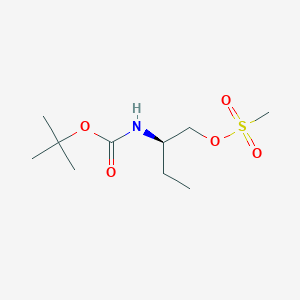



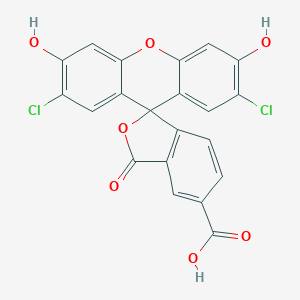
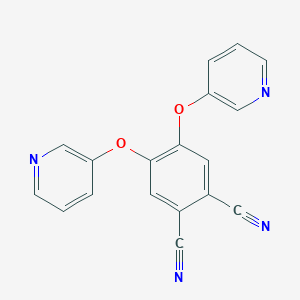
![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
